4-Iodopyridine-2,6-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYPWOUZPEAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631513 | |
| Record name | 4-Iodopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506423-80-9 | |
| Record name | 4-Iodopyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of 4 Iodopyridine 2,6 Dicarboxylic Acid As a Multidentate Ligand
Ligand Properties and Coordination Modes
4-Iodopyridine-2,6-dicarboxylic acid (H₂ipydc) is a derivative of the well-studied pyridine-2,6-dicarboxylic acid (dipicolinic acid, H₂dpa). The fundamental coordination properties of the parent ligand are largely retained in its 4-iodo counterpart, with the iodo substituent introducing subtle yet significant electronic and steric effects.
The deprotonated form of the ligand, 4-iodopyridine-2,6-dicarboxylate (ipydc²⁻), is an effective tridentate (O,N,O) chelating agent. researchgate.net The central pyridine (B92270) nitrogen atom and the oxygen atoms from the two carboxylate groups at the 2 and 6 positions form two stable five-membered chelate rings upon coordination to a metal center. This pincer-like coordination mode is a characteristic feature of dipicolinate-based ligands and is responsible for the formation of highly stable metal complexes. ajol.info
In a documented copper(II) complex, the ipydc²⁻ ligand demonstrates this classic tridentate coordination. The Cu(II) ion is bound to the nitrogen atom of the pyridine ring and one oxygen atom from each of the two deprotonated carboxylate groups, confirming the (O,N,O) chelation. researchgate.net This coordination behavior is consistent with that observed for the parent pyridine-2,6-dicarboxylate (B1240393) ligand with a variety of transition metal ions. ajol.inforsc.org
Beyond its ability to form mononuclear complexes through simple chelation, the 4-iodopyridine-2,6-dicarboxylate anion can act as a bridging ligand, facilitating the formation of coordination polymers. This bridging functionality arises from the ability of the carboxylate groups to coordinate to more than one metal center. While one carboxylate group might be involved in the primary (O,N,O) chelation with one metal ion, the other carboxylate group can coordinate to an adjacent metal ion, leading to the extension of the structure into one, two, or three dimensions.
The introduction of an iodine atom at the 4-position of the pyridine ring has several implications for the resulting metal complexes.
Steric Effects: While not exceptionally bulky, the iodo substituent can exert some steric influence on the packing of ligands around a metal center and in the crystal lattice of coordination polymers.
Halogen Bonding: A significant feature of the iodo substituent is its ability to participate in halogen bonding. This non-covalent interaction, where the iodine atom acts as a Lewis acidic region, can play a crucial role in directing the self-assembly of supramolecular architectures and stabilizing crystal structures. The potential for the pyridyl ring to be involved in halogen bond formation has been noted as an interesting aspect of the 4-iodopyridine-2,6-dicarboxylate ligand. researchgate.net
Formation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent system. The resulting complexes can be mononuclear, containing a single metal ion, or polynuclear, with multiple metal ions bridged by the ligand.
The synthesis of the ligand itself can be approached through methods developed for other 4-substituted pyridine-2,6-dicarboxylic acid derivatives. lmaleidykla.ltoist.jp One reported route involves the synthesis of dimethyl 4-iodopyridine-2,6-dicarboxylate, which can then potentially be hydrolyzed to the dicarboxylic acid. nih.govachemblock.comgoogle.com
A notable example of a polynuclear complex is the copper(II) coordination polymer, [Cu(ipydc)(NH₂trz)(H₂O)]n (where NH₂trz is 4-amino-4H-1,2,4-triazole). researchgate.net This compound was synthesized and its structure was determined by single-crystal X-ray diffraction. In its asymmetric unit, there is one crystallographically independent Cu(II) center, one deprotonated ipydc ligand, one coordinated water molecule, and a bridging triazole ligand. researchgate.net The ipydc ligand acts as a tridentate donor, contributing to the coordination sphere of the copper ion. researchgate.net
Table 1: Crystallographic Data for a Copper(II) Coordination Polymer with 4-Iodopyridine-2,6-dicarboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈CuIN₅O₅ |
| Formula Weight | 484.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.135(3) |
| b (Å) | 10.789(5) |
| c (Å) | 19.754(9) |
| β (°) | 98.53(1) |
| Volume (ų) | 1501.9(12) |
Data sourced from a study on catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ³N,O,O′)-(μ₂-4-amino-4H-1,2,4-triazole-κ²N:N′) copper(II)]. researchgate.net
While detailed studies on the coordination of this compound with a wide range of transition metals are still emerging, the behavior of the parent dipicolinic acid provides a strong indication of the expected chemistry.
Copper(II): As discussed, a coordination polymer of Cu(II) with 4-iodopyridine-2,6-dicarboxylate has been structurally characterized, demonstrating the viability of forming extended structures. researchgate.net The parent ligand readily forms complexes with Cu(II), often resulting in distorted octahedral geometries due to the Jahn-Teller effect. researchgate.net
Cobalt(II) and Nickel(II): Dipicolinic acid forms both 1:1 and 1:2 complexes with Co(II) and Ni(II). rsc.org These complexes are typically six-coordinate, with an octahedral geometry. rsc.orgresearchgate.net It is anticipated that 4-iododipicolinic acid would form analogous complexes, such as [M(ipydc)(H₂O)₃] and [M(ipydc)₂]²⁻ (where M = Co, Ni).
Zinc(II) and Cadmium(II): Zn(II) and Cd(II) complexes with dipicolinic acid are well-known. ajol.info For instance, mononuclear complexes of the type [M(dipic)(H₂O)₂] have been synthesized for both Zn(II) and Cd(II). ajol.info Given their d¹⁰ electronic configuration, these metals exhibit flexible coordination geometries, which can range from distorted octahedral to five-coordinate. lmaleidykla.ltmdpi.comsemanticscholar.org
Palladium(II): The dipicolinate anion acts as a tridentate ligand with Pd(II), forming both mononuclear and dinuclear complexes. researchgate.net In some instances, it behaves as a pincer O,N,O-ligand, while in others, it can act as an O,N-chelate and O'-bridging ligand to form dimers. researchgate.net Similar reactivity would be expected for the 4-iodo derivative.
The following table summarizes the typical coordination behavior observed for the parent pyridine-2,6-dicarboxylate ligand with these transition metals, which serves as a predictive model for the 4-iodo analogue.
Table 2: Expected Coordination Complexes with Pyridine-2,6-dicarboxylate Analogues
| Metal Ion | Typical Complex Type | Common Geometry | Reference for Analogue |
|---|---|---|---|
| Copper(II) | Mononuclear/Polynuclear | Distorted Octahedral | researchgate.netrsc.org |
| Cobalt(II) | Mononuclear/Polynuclear | Octahedral | rsc.orgresearchgate.net |
| Nickel(II) | Mononuclear/Polynuclear | Octahedral | rsc.orgresearchgate.net |
| Zinc(II) | Mononuclear/Polynuclear | Octahedral/Distorted Geometries | ajol.info |
| Cadmium(II) | Mononuclear/Polynuclear | Distorted Geometries | ajol.infolmaleidykla.lt |
| Palladium(II) | Mononuclear/Dinuclear | Square Planar | researchgate.net |
Coordination with Lanthanide Metal Ions (e.g., Europium(III), Terbium(III), Neodymium(III)) for Specific Functional Attributes
The coordination of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) and its derivatives with lanthanide ions has been extensively studied, primarily due to the efficient sensitization of the lanthanide's characteristic luminescence. nih.govresearchgate.net The DPA ligand acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its specific wavelength. This property has led to applications in luminescent probes and bio-imaging. researchgate.netnih.gov
Complexes of Europium(III) with DPA derivatives typically exhibit strong red emission, while Terbium(III) complexes show characteristic green luminescence. researchgate.net For instance, the Na[Eu(dipic)₂·phen]·H₂O complex, where 'phen' is 1,10-phenanthroline, has shown a remarkably long luminescence lifetime of 3.23 ms (B15284909) in ethanol (B145695) solution, highlighting the potential for creating highly efficient luminescent materials. rsc.orgju.edu.jo Similarly, Terbium(III) complexes with DPA are effective luminescent probes, for example, in the detection of ATP. nih.gov
While extensive research exists for DPA and other substituted DPA ligands with lanthanides, specific studies on the coordination of this compound with Europium(III), Terbium(III), or Neodymium(III) are not prominently available in the current literature. However, it is reasonable to extrapolate that the fundamental coordination behavior would be similar, with the ipydc ligand acting as a tridentate chelator. The introduction of the iodine atom at the 4-position could influence the electronic properties of the pyridine ring, potentially affecting the energy transfer efficiency from the ligand to the lanthanide ion and thus modulating the luminescence quantum yield and lifetime. Furthermore, the iodo-substituent could participate in halogen bonding, influencing the crystal packing and potentially leading to new materials with interesting solid-state luminescent properties. The heavy atom effect of iodine might also influence the photophysical properties, for instance, by promoting intersystem crossing. Further research is required to fully elucidate the specific functional attributes of lanthanide complexes with this compound.
Crystal Engineering and Structural Diversity in Metal Complexes of this compound
The structural diversity of coordination polymers and metal-organic frameworks derived from this compound is significantly influenced by the choice of metal ion, co-ligands, and solvent systems. The rigid nature of the ipydc ligand, combined with its potential for both coordination and supramolecular interactions, makes it a versatile building block in crystal engineering.
Impact of Co-ligands and Solvents on the Formation of Diverse Coordination Architectures
The use of co-ligands is a powerful strategy to control the dimensionality and topology of coordination polymers. In the case of this compound, different co-ligands can bridge metal centers that are already coordinated to the primary ipydc ligand, leading to extended structures.
A notable example is the copper(II) complex, catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ³N,O,O′)-(μ₂-4-amino-4H-1,2,4-triazole-κ²N:N′) copper(II)]. researchgate.net In this structure, the ipydc ligand acts as a tridentate chelator to the Cu(II) ion. The 4-amino-4H-1,2,4-triazole (NH₂trz) co-ligand then bridges adjacent Cu(II) centers, forming a one-dimensional (1D) chain. A coordinated water molecule completes the coordination sphere of the copper ion.
Another example demonstrating the impact of co-ligands is the tetranuclear copper(II) complex formed with 1-(4-pyridyl)piperazine (B87328) (pypi) as a co-ligand. bohrium.com Here, the pypi ligand links Cu²⁺ centers to form a discrete tetranuclear structure, in contrast to the polymeric chain seen with NH₂trz. This highlights how the geometry and connectivity of the co-ligand dictate the final architecture.
Solvents also play a critical role, not only in the dissolution of reactants but also by directly participating in the coordination sphere or influencing the self-assembly process through solvophobic/solvophilic interactions. In both of the aforementioned copper(II) complexes, water was used as the solvent and also acts as a ligand, coordinating directly to the metal center. researchgate.netbohrium.com The presence of coordinated water molecules can be crucial in satisfying the coordination requirements of the metal ion and in forming hydrogen bonding networks that stabilize the crystal structure.
The following table summarizes the structural features of two copper(II) complexes with this compound and different co-ligands.
| Complex | Co-ligand | Metal Center | Resulting Architecture | Role of Water |
| [Cu(ipydc)(NH₂trz)(H₂O)]n | 4-amino-4H-1,2,4-triazole | Copper(II) | 1D coordination polymer | Coordinated ligand |
| [Cu₄(ipydc)₄(pypi)₂(H₂O)₆] | 1-(4-pyridyl)piperazine | Copper(II) | Tetranuclear complex | Coordinated ligand |
Stereochemical Aspects and Supramolecular Effects on Crystal Structures
The final solid-state structure of metal complexes of this compound is not only determined by the primary coordination bonds but is also significantly influenced by weaker supramolecular interactions such as hydrogen bonding and halogen bonding. These interactions play a pivotal role in organizing the primary coordination units into higher-dimensional networks.
In the crystal structure of catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ³N,O,O′)-(μ₂-4-amino-4H-1,2,4-triazole-κ²N:N′) copper(II)], the individual 1D chains are linked into a 3D supramolecular network through extensive hydrogen bonding. researchgate.net The coordinated water molecule and the amino group of the triazole co-ligand act as hydrogen bond donors, while the carboxylate oxygen atoms of the ipydc ligand act as acceptors.
The stereochemistry of the coordination around the metal center is also a critical factor. In the reported copper(II) complexes, the metal ions typically exhibit a distorted octahedral coordination geometry. researchgate.netbohrium.com The rigid nature of the tridentate ipydc ligand imposes certain geometric constraints, while the flexibility of the co-ligands and the presence of coordinated solvent molecules allow for variations in the coordination environment.
The interplay of these stereochemical factors and supramolecular interactions ultimately governs the packing of the molecules in the crystal lattice, leading to diverse and complex structures.
Supramolecular Assemblies and Materials Constructed with 4 Iodopyridine 2,6 Dicarboxylic Acid
Application in Metal-Organic Framework (MOF) Construction
The tridentate nature of the 4-iodopyridine-2,6-dicarboxylate (ipydc²⁻) ligand, which offers N- and O-donor sites, makes it a prime candidate for the synthesis of coordination polymers and MOFs. These materials are constructed by linking metal ions or clusters with organic ligands to form extended, often porous, networks.
The design of MOFs using 4-Iodopyridine-2,6-dicarboxylic acid is guided by several key principles. The ligand's rigid structure and well-defined coordination vectors (emanating from the nitrogen and two carboxylate oxygens) allow for predictable network formation. The choice of metal ion is crucial, as its coordination number and preferred geometry dictate the resulting topology of the framework. rsc.org
A significant design element offered by this ligand is the presence of the iodine atom at the 4-position of the pyridine (B92270) ring. This substituent serves multiple purposes. Electronically, it influences the properties of the pyridine ring. Sterically, it can direct the assembly process. Most importantly, it introduces the capability for halogen bonding—a specific and directional non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) interacts with a Lewis base. bohrium.comtandfonline.com This provides an additional tool for crystal engineers to guide the formation of desired architectures, complementing the primary coordination bonds. bohrium.com The interplay between coordination bonds, hydrogen bonds, and halogen bonds allows for the construction of complex, high-dimensional structures.
The synthetic conditions, such as solvent systems, temperature, and the use of ancillary ligands (co-ligands or spacers), also play a critical role. For instance, the introduction of a co-ligand like 4,4′-bipyridine can bridge metal centers that are already coordinated by ipydc²⁻, leading to the formation of higher-dimensional networks. bohrium.comtandfonline.com
Research has demonstrated that this compound can be used to generate a variety of structural topologies, ranging from discrete complexes to infinite one-, two-, and three-dimensional networks.
In one example, the reaction of Cu(II) acetate (B1210297) with H₂ipydc and 4,4′-bipyridine (bipy) under different reactant ratios yielded two distinct structures: a discrete binuclear complex, [Cu₂(ipydc)₂(bipy)(H₂O)₂]·2H₂O (Complex 1), and a one-dimensional (1D) coordination polymer, [Cu(ipydc)(bipy)]n (Complex 2). tandfonline.com In Complex 1, the ipydc²⁻ ligand acts as a chelating agent to the Cu(II) ions, and these discrete units are then assembled into a 3D supramolecular network through hydrogen bonding. bohrium.com In Complex 2, both the ipydc²⁻ and the bipy ligands act as bridges between Cu(II) centers to form a 1D chain. bohrium.comtandfonline.com
Another study describes a 1D coordination polymer formed by reacting Cu(II) with H₂ipydc and 4-amino-4H-1,2,4-triazole (NH₂trz). In this structure, catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ³N,O,O′)-(μ₂-4-amino-4H-1,2,4-triazole-κ²N:N′) copper(II)], the NH₂trz ligands link the Cu(II) centers into a 1D chain, while the ipydc²⁻ ligand acts as a tridentate cap on each metal ion. researchgate.netscispace.com These chains are further organized into a 3D architecture by extensive hydrogen bonding and π-π stacking. scispace.com
The reaction with cobalt(II) and 4,4'-bipyridine (B149096) produced a discrete binuclear complex, (μ₂-1-(4,4′-bipyridine-κN:N′)-bis[diaqua-(4-iodopyridine-2,6-dicarboxylato-κO,N,O′)–cobalt(II)]. researchgate.net Here, two Co(II) ions, each chelated by an ipydc²⁻ ligand and coordinated by two water molecules, are bridged by a single 4,4'-bipyridine molecule.
These examples highlight the structural diversity achievable with this compound, where the final topology is a result of the synergy between the primary ligand, the metal ion, and any ancillary ligands present during self-assembly.
Table 1: Selected Structural Features of Coordination Complexes with 4-Iodopyridine-2,6-dicarboxylate
| Compound/Complex Formula | Metal Ion | Dimensionality | Brief Structural Description | Reference |
|---|---|---|---|---|
[Cu₂(ipydc)₂(bipy)(H₂O)₂]·2H₂O |
Cu(II) | 0D (Discrete) | Binuclear complex assembled into a 3D network via H-bonds. | bohrium.comtandfonline.com |
[Cu(ipydc)(bipy)]n |
Cu(II) | 1D | 1D chain formed by bridging ipydc²⁻ and bipy ligands. | bohrium.comtandfonline.com |
[Cu(ipydc)(NH₂trz)(H₂O)]n |
Cu(II) | 1D | 1D chain of Cu(II) ions linked by NH₂trz; ipydc²⁻ acts as a tridentate ligand. | researchgate.netscispace.com |
[Co₂(ipydc)₂(bipy)(H₂O)₄] |
Co(II) | 0D (Discrete) | Binuclear complex where two Co(ipydc)(H₂O)₂ units are bridged by bipy. | researchgate.net |
MOFs are renowned for their potential applications in gas storage and separation, which stem from their high surface areas and tunable pore environments. rsc.org The design of MOFs for such applications often involves creating robust frameworks with permanent porosity and introducing specific functional groups to enhance interactions with gas molecules. nih.gov For instance, the incorporation of open metal sites or electron-donating/accepting functionalities within the pores can significantly improve the uptake of gases like H₂, CO₂, or CH₄. nih.gov
Furthermore, MOFs have been investigated for the capture of volatile iodine, a critical challenge in the context of nuclear waste management. rsc.org The effectiveness of a MOF for iodine capture is often related to its porosity and the presence of specific interaction sites, such as electron-rich aromatic rings or open metal sites, that can form charge-transfer complexes with iodine molecules. nih.gov The presence of an iodine atom within the this compound ligand itself could potentially influence iodine uptake through homo-halogen interactions within the pores. nih.gov
While the structural characteristics of coordination polymers derived from this compound suggest its suitability as a building block for porous materials, specific studies detailing the gas storage and separation properties of MOFs constructed solely from this ligand are not extensively documented in the reviewed literature. The reported structures are often dense coordination polymers where potential voids are occupied by solvent molecules or counter-ions, or they are discrete complexes. bohrium.comresearchgate.net The development of permanently porous MOFs from this ligand would be a necessary next step to fully evaluate its potential in gas storage and separation applications.
Non-Covalent Interactions in Supramolecular Structures
Hydrogen bonds are ubiquitous and crucial in the crystal structures of materials containing this compound, especially when water molecules are present as co-crystallized solvents or coordinated ligands. These interactions link discrete complexes or lower-dimensional polymers into higher-dimensional superstructures.
In the discrete copper(II) complex [Cu₂(ipydc)₂(bipy)(H₂O)₂]·2H₂O, an extensive network of hydrogen bonds involving the coordinated and lattice water molecules, as well as the carboxylate oxygen atoms of the ipydc²⁻ ligand, connects the individual binuclear units into a robust 3D framework. bohrium.com Similarly, in the cobalt(II) analogue, hydrogen bonds between the aqua ligands and carboxylate oxygens create a 2D layered structure.
In the 1D copper-triazole polymer, a variety of O–H···O and N–H···O hydrogen bonds are present, involving the coordinated water molecule, the amine group of the triazole ligand, and the carboxylate groups of the ipydc²⁻ ligand. scispace.com These interactions effectively link the 1D chains into a more complex three-dimensional assembly. scispace.com
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. tandfonline.com In the context of this compound-based structures, these interactions primarily involve the pyridine rings of the ligand and any other aromatic co-ligands.
Elucidation of Halogen Bonding as a Directing Force in Self-Assembly
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen or oxygen atom. The strength and directionality of this interaction make it a powerful tool in crystal engineering for the predictable assembly of molecules. nih.gov In the case of this compound, the iodine atom at the 4-position of the pyridine ring is a potent halogen bond donor.
Research on analogous systems involving iodo-substituted aromatic rings has demonstrated the reliability of halogen bonding in directing supramolecular architectures. For instance, studies on co-crystals of iodo-substituted benzoic acids with pyridine-containing molecules have shown that I⋯N halogen bonds play a crucial role in organizing supermolecules into extended one- and two-dimensional networks. nih.gov The geometry of the C-I⋯N interaction is typically linear, providing a high degree of predictability in the resulting structures. nih.gov
In assemblies containing this compound, the iodine atom can form halogen bonds with suitable acceptor atoms, such as the nitrogen atom of another pyridine ring or an oxygen atom from a carboxylate group. This directional interaction, often competing with and complementing hydrogen bonding, guides the molecules into specific arrangements. The interplay between the strong, directional halogen bonds and the versatile hydrogen-bonding capabilities of the carboxylic acid groups allows for the construction of complex and robust supramolecular frameworks. The deliberate use of halogen bonding has been shown to be effective in the creation of supramolecular mesogens, gels, and other functional materials. nih.gov
Table 1: Key Intermolecular Interactions Involving this compound
| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Self-Assembly |
|---|---|---|---|---|
| Halogen Bonding | Iodine (on pyridine ring) | Nitrogen (e.g., from another pyridine) | Linear (C-I⋯N) | Directional control, formation of extended networks |
| Halogen Bonding | Iodine (on pyridine ring) | Oxygen (e.g., from carboxylate) | Variable | Structural support, linking primary motifs |
| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Dimeric synthons | Formation of primary structural motifs |
| Hydrogen Bonding | Carboxylic Acid (O-H) | Pyridine Nitrogen (N) | Linear (O-H⋯N) | Linking different molecular components |
Self-Assembly of Supramolecular Coordination Complexes
The pyridine-2,6-dicarboxylic acid moiety is a well-established tridentate ligand in coordination chemistry, capable of binding to a central metal ion through the nitrogen atom and the two carboxylate oxygen atoms. mdpi.com The introduction of an iodine atom at the 4-position of the pyridine ring in this compound adds another layer of functionality, enabling the formation of coordination complexes that can further assemble into higher-order structures through halogen bonding.
The self-assembly of supramolecular coordination complexes with this ligand involves the reaction of the deprotonated form, 4-iodopyridine-2,6-dicarboxylate, with a suitable metal salt. The resulting coordination complex can then serve as a node in a larger supramolecular network, with the iodine atoms acting as connectors to bridge adjacent complexes.
A concrete example of such a complex is the dinuclear cobalt(II) compound, (μ2-1-(4,4′-bipyridine-κN:N′)-bis[diaqua-(4-iodopyridine-2,6-dicarboxylato-κO,N,O′)–cobalt(II)]). researchgate.net In this structure, the 4-iodopyridine-2,6-dicarboxylate ligand coordinates to the cobalt(II) center in a tridentate fashion. These cobalt-containing units are then bridged by a 4,4′-bipyridine ligand to form a dinuclear complex. The presence of the iodine atom on the periphery of this complex provides a site for potential halogen bonding interactions, which can link these dinuclear units into more extended supramolecular arrays.
The synthesis of such complexes is typically carried out under hydrothermal conditions, where the reactants are heated in a sealed vessel. researchgate.net This method allows for the slow crystallization of the product, yielding single crystals suitable for X-ray diffraction analysis, which is essential for the precise determination of the molecular and supramolecular structure.
Table 2: Structural Details of a Cobalt(II) Complex with 4-Iodopyridine-2,6-dicarboxylate
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | (μ2-1-(4,4′-bipyridine-κN:N′)-bis[diaqua-(4-iodopyridine-2,6-dicarboxylato-κO,N,O′)–cobalt(II)] | researchgate.net |
| Metal Center | Cobalt(II) | researchgate.net |
| Ligands | 4-iodopyridine-2,6-dicarboxylate, 4,4′-bipyridine, aqua | researchgate.net |
| Coordination Geometry | Distorted octahedral | researchgate.net |
| Supramolecular Interactions | Potential for C-I⋯X halogen bonding, hydrogen bonding | researchgate.net |
The strategic use of this compound in coordination chemistry opens up avenues for the design of metal-organic frameworks (MOFs) and coordination polymers with novel topologies and functionalities. The ability to combine the strength and rigidity of coordination bonds with the directionality of halogen bonds offers a powerful approach to crystal engineering and the development of new materials.
Advanced Characterization and Analytical Methodologies for 4 Iodopyridine 2,6 Dicarboxylic Acid and Its Coordination Compounds
Spectroscopic Analysis for Structural Elucidation and Electronic Characterization
Spectroscopy provides invaluable insights into the molecular structure, bonding, and electronic nature of 4-Iodopyridine-2,6-dicarboxylic acid and its coordination compounds.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Confirmation
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and confirm the coordination mode of the ligand upon complexation with a metal ion. The IR spectrum of free this compound is expected to show characteristic absorption bands for the carboxylic acid and pyridine (B92270) groups.
Key vibrational modes for the free ligand would include a very broad O-H stretching band for the carboxylic acid groups, typically found in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding. libretexts.org A sharp and strong C=O stretching vibration is expected around 1700 cm⁻¹, characteristic of the carbonyl in the carboxylic acid. researchgate.net Vibrations associated with the pyridine ring, such as C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ range. The presence of the iodine substituent would introduce a C-I stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ region, though it may be weak.
Upon coordination to a metal center, the most significant changes in the IR spectrum are observed for the carboxylate groups. The broad O-H band disappears, and the C=O stretching band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻), typically appearing around 1600-1650 cm⁻¹ and 1350-1400 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate groups (monodentate, bidentate, or bridging). chemicalbook.com
Table 1: Predicted Characteristic IR Bands (cm⁻¹) for this compound and its Metal Complexes
| Vibrational Mode | Free Ligand (Predicted) | Coordinated Ligand (Predicted) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | Absent |
| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C=O stretch (Carboxylic Acid) | ~1700 | Absent |
| Asymmetric COO⁻ stretch | Absent | ~1650-1600 |
| C=C, C=N stretch (Pyridine Ring) | ~1600-1400 | Shifts upon coordination |
| Symmetric COO⁻ stretch | Absent | ~1400-1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information and Electronic Environments
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.
In the ¹H NMR spectrum , the acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a significantly downfield chemical shift, typically between 10-13 ppm, which would disappear upon addition of D₂O. libretexts.orgresearchgate.net Due to the symmetry of the molecule, the two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent. They would appear as a single, sharp singlet in the aromatic region, expected around 8.0-8.5 ppm.
In the ¹³C NMR spectrum , distinct signals would be observed for each unique carbon atom. The carbonyl carbons of the carboxylic acid groups are typically found in the 160-180 ppm range. libretexts.org The pyridine ring would show three signals: one for the two equivalent carboxyl-substituted carbons (C2/C6), one for the two equivalent proton-bearing carbons (C3/C5), and one for the iodine-substituted carbon (C4). The C4 carbon signal would be significantly affected by the carbon-iodine coupling and the heavy atom effect of iodine.
Upon complexation with a diamagnetic metal ion, slight shifts in the proton and carbon signals of the pyridine ring are expected due to changes in the electronic environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -COOH | 10-13 | broad singlet |
| ¹H | H-3, H-5 | 8.0-8.5 | singlet |
| ¹³C | C=O | 160-180 | singlet |
| ¹³C | C-2, C-6 | ~150 | singlet |
| ¹³C | C-3, C-5 | ~125-130 | singlet |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Metal-Ligand Interactions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic pyridine ring, typically observed as intense absorption bands between 220 and 300 nm. nih.govbath.ac.uk Substitution at the 4-position with a heavy atom like iodine is known to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted parent compound. manchester.ac.uk
When the ligand coordinates to a transition metal ion, new absorption bands can appear. These are often due to charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). For complexes with d-block elements, faint, broad bands corresponding to d-d transitions may also be observed in the visible region of the spectrum. theopenscholar.com The appearance and position of these bands provide critical information about the electronic structure and the nature of the metal-ligand bond. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Ion Environments
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. It is therefore used to study coordination compounds of this compound formed with paramagnetic metal ions, such as Cu(II), Mn(II), V(IV), or Fe(III). nih.gov
The EPR spectrum provides detailed information about the coordination geometry and the electronic environment of the metal center. For instance, in a Cu(II) complex, the g-values (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) are sensitive to the geometry of the complex (e.g., octahedral, square planar, or distorted geometries) and the nature of the coordinating atoms. nih.gov The tridentate O,N,O-coordination of the 4-iodopyridine-2,6-dicarboxylate ligand would create a specific electronic environment around the metal ion, which would be reflected in the EPR parameters. The 4-iodo substituent is not part of the primary coordination sphere and is thus expected to have only a minor electronic (second-sphere) influence on the EPR spectrum compared to the unsubstituted analogue.
Crystallographic Analysis for Solid-State Structures
Crystallographic methods provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
For this compound, a crystal structure would confirm the planarity of the pyridine ring and the relative orientations of the carboxylic acid groups. A key feature of interest would be the role of the iodine atom in the crystal packing. Due to its size and polarizability, the iodine atom is a potent halogen bond donor. It is highly probable that C-I···O or C-I···N halogen bonds would be significant intermolecular interactions, directing the supramolecular assembly of the molecules in the solid state. researchgate.net
Table 3: Hypothetical Crystallographic Data for a Cu(II) Complex of 4-Iodopyridine-2,6-dicarboxylate
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₄H₆CuI₂N₂O₈ |
| Formula Weight | 735.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1260 |
| Z | 2 |
| Coordination Geometry | Distorted Octahedral |
Note: This table is illustrative and based on typical values for similar pyridine-2,6-dicarboxylate (B1240393) complexes.
Powder X-ray Diffraction for Bulk Material Characterization and Phase Identification
Powder X-ray Diffraction (PXRD) is an essential non-destructive analytical technique used to characterize the crystalline nature of bulk materials. In the context of this compound and its coordination compounds, PXRD is primarily employed to confirm the phase purity of a synthesized bulk sample and to identify its crystal phase. The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid, determined by the arrangement of atoms within the crystal lattice.
The experimental PXRD pattern of a newly synthesized batch of a coordination polymer is often compared with a simulated pattern generated from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample is composed of the same crystalline phase as the single crystal from which the structure was determined. This is crucial for ensuring that the properties measured for the bulk material are representative of the determined crystal structure.
For instance, in the study of lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid, a related ligand, PXRD was used alongside other characterization methods like infrared spectroscopy and thermogravimetric analysis to confirm the identity and purity of the synthesized compounds. rsc.org Similarly, the characterization of various coordination polymers, including those with lanthanides and other transition metals, routinely involves PXRD to ascertain the crystalline phase of the bulk material. mdpi.commdpi.com The technique is also vital in identifying different polymorphs or crystalline forms of a compound, which may exhibit distinct physical and chemical properties.
Electrochemical Studies
Cyclic Voltammetry for Investigation of Redox Properties and Solution Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species in solution. It provides information on the oxidation and reduction potentials of a compound and can offer insights into the stability of its redox states and the kinetics of electron transfer reactions.
For compounds like this compound and its coordination complexes, CV can be used to probe the electrochemical activity of the pyridine ring, the carboxylic acid groups, and any coordinated metal centers. The resulting voltammogram, a plot of current versus applied potential, reveals the potentials at which redox events occur.
Studies on related pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) and its derivatives provide a framework for understanding the potential electrochemical behavior of the 4-iodo substituted analogue. The electrochemical reactions of DPA have been investigated in both acidic and neutral solutions, revealing its redox pathway. rsc.org For instance, the cyclic voltammetry of pyridine-2,6-dicarbohydrazide, a derivative of DPA, showed different behaviors in acidic, neutral, and basic media, indicating the influence of pH on the redox processes. researchgate.net In a neutral medium, no distinct redox peaks were observed, while in an acidic solution, a reduction peak was detected. In a basic solution, both reduction and oxidation peaks were present. researchgate.net
The introduction of a metal ion, such as Cu(II), into the system leads to the formation of complexes with distinct electrochemical signatures. The CV of copper complexes with pyridine-2,6-dicarboxylic acid esters has been studied, showing a reversible redox wave attributed to the Cu(II)/Cu(I) couple. mdpi.com The stability and redox behavior of these complexes are crucial for their application in areas like catalysis and materials science. The study of vanadium(IV) and (V) complexes with dipicolinic acid and its 4-hydroxy derivative also highlights the use of electrochemical methods to understand the speciation and stability of these complexes in solution. nih.gov
While specific CV data for this compound is not available in the search results, the established electrochemical behavior of the parent DPA and its derivatives suggests that the 4-iodo substituent would likely influence the redox potentials of the pyridine ring. The electron-withdrawing nature of the iodine atom could make the reduction of the pyridine ring more favorable.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Assessment of Thermal Stability and Decomposition Processes
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental tool for assessing the thermal stability of materials and for studying their decomposition pathways.
In the context of this compound and its coordination compounds, TGA provides valuable information about their thermal stability, the presence of solvent molecules (like water) in the crystal lattice, and the nature of the decomposition products. The resulting TGA curve plots the percentage of mass loss against temperature.
For coordination polymers, TGA can reveal a multi-step decomposition process. Typically, the initial weight loss at lower temperatures corresponds to the removal of lattice or coordinated solvent molecules. mdpi.com At higher temperatures, the decomposition of the organic ligand occurs, and finally, at very high temperatures, a stable metal oxide residue may be formed. ijmra.us
For example, the TGA of lanthanide coordination polymers with pyridine-3,5-dicarboxylic acid was used to study their thermal stability. rsc.org Similarly, the thermal behavior of coordination polymers involving pyridine-2,4,6-tricarboxylic acid and various metals has been characterized by TGA. rsc.org In the study of copper(II) complexes with pyridine-2,6-dicarboxylate, TGA was employed to understand the thermal decomposition of the framework structures. rsc.org The thermal stability of materials is a critical parameter for their potential applications, especially in environments where they might be exposed to high temperatures.
While a specific TGA thermogram for this compound is not provided in the search results, the general principles of TGA and its application to related compounds indicate that it would be a crucial technique for characterizing its thermal properties and those of its coordination compounds. The analysis would reveal its decomposition temperature and any intermediate stable phases.
Advanced Spectrometric Techniques
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
For this compound, mass spectrometry would be used to confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The molecular weight of the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is 167.12 g/mol . nih.gov The introduction of an iodine atom at the 4-position would significantly increase the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, this compound, in its native form, is a polar molecule with low volatility due to the presence of two carboxylic acid functional groups. These characteristics make it unsuitable for direct GC-MS analysis, as it would not vaporize properly in the high-temperature GC inlet and could degrade rather than elute from the chromatographic column.
To overcome this limitation, a crucial sample preparation step known as derivatization is employed. Derivatization chemically modifies the functional groups of the analyte to increase its volatility and thermal stability. For dicarboxylic acids like this compound, the most common methods involve esterification or silylation of the carboxylic acid groups. nih.gov
Silylation is a frequently used technique where the acidic protons of the carboxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) and in the presence of a solvent like pyridine, are highly effective. researchgate.netmdpi.com The reaction converts the dicarboxylic acid into its corresponding di-TMS ester, a much more volatile compound amenable to GC analysis. Studies comparing derivatization methods for low-molecular-weight dicarboxylic acids have shown that silylation with BSTFA can offer lower detection limits and higher reproducibility compared to other methods like esterification. nih.gov
The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the volatile derivative of this compound is separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the unambiguous identification and structural confirmation of the original molecule. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions resulting from the loss of silyl (B83357) groups, carboxyl groups, and cleavage of the pyridine ring.
| Parameter | Description | Typical Values / Reagents | Reference |
| Derivatization Method | Silylation | Conversion of carboxylic acids to trimethylsilyl (TMS) esters. | nih.govresearchgate.net |
| Silylating Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). | Often used with a catalyst (e.g., 1% TMCS) and a solvent (e.g., pyridine). | mdpi.comjmb.or.kr |
| Reaction Conditions | Incubation | Typically heated (e.g., 60-70°C) for a set time (e.g., 30-120 minutes) to ensure complete reaction. | researchgate.netmdpi.com |
| GC Column | Capillary Column | Commonly a nonpolar or medium-polarity column (e.g., DB-5ms, HP-5ms). | N/A |
| MS (B15284909) Ionization | Electron Ionization (EI) | Standard ionization technique at 70 eV, producing a reproducible fragmentation pattern. | N/A |
Microscopic and Surface Characterization
Microscopic and surface analysis techniques are essential for understanding the physical properties of this compound and its coordination compounds, such as their crystal structure, particle size, surface features, and elemental composition.
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful dual technique for the characterization of solid materials. nih.gov It provides high-resolution imaging of the sample's surface morphology while simultaneously determining its elemental composition. rsc.org
Morphological Analysis (SEM) SEM utilizes a focused beam of electrons to scan the surface of the sample. The interactions between the electrons and the sample's atoms produce various signals that reveal information about the surface topography and composition. For this compound and its coordination complexes, SEM analysis can reveal:
Crystallinity and Morphology: Images can show the shape and structure of the crystals, such as whether they are needles, plates, or irregular blocks.
Surface Topography: High magnification can reveal fine details of the crystal surfaces, including defects, steps, or pores.
In studies of related coordination compounds, SEM has been used to reveal irregular, micron-scale particles with varied surfaces, confirming the crystalline nature of the materials. researchgate.net
Elemental Analysis and Mapping (EDX) The EDX detector, integrated with the SEM, analyzes the X-rays emitted from the sample as it is irradiated by the electron beam. jeol.com Each element has a unique atomic structure and therefore emits X-rays at a characteristic energy. By detecting and measuring the energy of these X-rays, EDX can identify the elements present in the sample and determine their relative abundance.
For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Iodine (I). For its coordination compounds, an additional peak corresponding to the coordinated metal (e.g., Copper, Zinc, Manganese) would also be present. researchgate.netnih.gov
A key advantage of SEM-EDX is the ability to perform elemental mapping. jeol.com In this mode, the electron beam is scanned across an area of the sample, and an EDX spectrum is acquired at each pixel. The data is then used to generate maps that visualize the spatial distribution of each selected element. This is particularly valuable for coordination compounds to confirm the uniform incorporation of the metal ion within the complex and to ensure the sample is chemically homogeneous without significant impurities. researchgate.netresearchgate.net
| Element | Expected Atomic % (this compound) | Expected Atomic % (Hypothetical Cu(II) Complex) | Source of Element |
| Carbon (C) | ~44% | ~39% | Pyridine ring, Carboxyl groups |
| Nitrogen (N) | ~5% | ~5% | Pyridine ring |
| Oxygen (O) | ~21% | ~33% | Carboxyl groups, Water molecules |
| Iodine (I) | ~5% | ~5% | Pyridine ring |
| Copper (Cu) | 0% | ~3% | Coordinated Metal Center |
Note: The atomic percentages in the table are theoretical and for illustrative purposes. Actual results may vary based on sample purity, hydration state, and instrument conditions.
Computational and Theoretical Investigations of 4 Iodopyridine 2,6 Dicarboxylic Acid and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-iodopyridine-2,6-dicarboxylic acid, DFT calculations are instrumental in elucidating a range of molecular properties.
Elucidation of Electronic Structure and Reactivity Profiles
DFT calculations can map the electron density distribution within the this compound molecule, providing a detailed picture of its electronic structure. The presence of the electron-withdrawing iodine atom and carboxylic acid groups, combined with the electron-donating nature of the pyridine (B92270) ring's nitrogen atom, creates a unique electronic environment. This distribution of electrons is crucial in determining the molecule's reactivity.
Theoretical studies on related pyridine dicarboxylic acids have shown that the positions of substituents significantly influence the electronic properties. electrochemsci.org For this compound, the iodine atom at the 4-position is expected to influence the aromatic system through both inductive and resonance effects. DFT calculations can quantify these effects, helping to predict sites susceptible to nucleophilic or electrophilic attack. Reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify the most reactive sites within the molecule.
Prediction of Structural Isomers and Conformational Landscapes
The flexibility of the carboxylic acid groups in this compound allows for the existence of various structural isomers and conformers. DFT calculations are a valuable tool for exploring the potential energy surface of the molecule to identify stable and metastable conformations. sid.ir The orientation of the carboxylic acid groups relative to the pyridine ring can lead to different conformers, with their relative energies determining their population at a given temperature.
Computational studies on pyridine-2,6-dicarboxamide derivatives have revealed the existence of different conformations, such as planar, semi-skew, and skew, depending on the dihedral angles between the carboxamide groups and the pyridine ring. nih.gov Similarly, for this compound, DFT can predict the most stable conformer, which is often stabilized by intramolecular hydrogen bonds between the carboxylic acid protons and the pyridine nitrogen or the carbonyl oxygens. sid.ir The presence of the bulky iodine atom can also introduce steric constraints that influence the preferred conformation.
Analysis of Charge Distribution, Dipole Moments, and Frontier Molecular Orbital Energies (HOMO-LUMO Gap)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap, which are essential for predicting the molecule's behavior in chemical reactions. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -2.0 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are illustrative and based on typical values for similar pyridine dicarboxylic acid derivatives. Specific values for this compound would require dedicated DFT calculations.
Advanced Quantum Chemical Topology Analysis
Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. up.ac.za By identifying critical points in the electron density, QTAIM can define atoms, bonds, rings, and cages within a molecule. For this compound, QTAIM analysis would provide a quantitative description of the nature of the chemical bonds.
The analysis of the electron density at the bond critical points (BCPs) between atoms reveals the strength and nature of the interaction. For instance, the value of the electron density and its Laplacian at the BCP of the C-I bond can indicate the degree of covalent versus ionic character. QTAIM can also be used to identify and characterize non-covalent interactions, such as hydrogen bonds, which are expected to play a significant role in the structure and properties of this compound. researchgate.net
Noncovalent Interaction (NCI) Plot Analysis for Visualizing Intermolecular Forces
Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak interactions in real space. up.ac.za Based on the electron density and its reduced density gradient, NCI plots generate surfaces that highlight different types of noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.
For this compound, NCI analysis would be particularly useful in visualizing the intramolecular hydrogen bonds between the carboxylic acid groups and the pyridine nitrogen. It would also reveal the nature of intermolecular interactions in dimers or larger aggregates of the molecule. The color-coding of the NCI surfaces provides additional information about the strength and type of interaction, with blue indicating strong attractive interactions, green representing weaker van der Waals forces, and red indicating repulsive steric clashes. This visual representation is invaluable for understanding the forces that govern the supramolecular chemistry of this compound. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters from First Principles
The prediction and interpretation of spectroscopic parameters from first-principles calculations have become indispensable tools in the characterization of novel molecules. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), provide deep insights into their electronic structure and how this structure governs their spectroscopic signatures. These theoretical investigations allow for the assignment of complex experimental spectra and can predict the spectroscopic properties of yet-to-be-synthesized compounds.
First-principles calculations typically commence with the optimization of the molecular geometry to find the lowest energy conformation. Following this, various spectroscopic parameters can be computed. Methodologies such as DFT, using functionals like B3LYP and basis sets such as 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for pyridine derivatives. nih.govmatrix-fine-chemicals.comresearchgate.net
While specific first-principles computational studies on this compound are not extensively available in the reviewed literature, the well-documented computational analysis of the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), provides a robust framework for understanding the expected spectroscopic properties of its 4-iodo derivative.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational analysis is crucial for assigning the various vibrational modes of a molecule. For pyridine-2,6-dicarboxylic acid, DFT calculations have been successfully employed to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
The introduction of a heavy iodine atom at the 4-position of the pyridine ring is expected to have several notable effects on the vibrational spectrum. The C-I stretching vibration would introduce a new, low-frequency mode, typically observed in the range of 500-600 cm⁻¹. Furthermore, the mass of the iodine atom would likely lead to a red-shift (lowering of frequency) in other vibrational modes involving the pyridine ring, particularly those with significant displacement of the C4 atom.
Below is a table of selected calculated vibrational frequencies for the parent compound, pyridine-2,6-dicarboxylic acid, which serves as a baseline for understanding the vibrational modes of its derivatives.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | ~3600 |
| C-H Stretch | ~3100 |
| C=O Stretch | ~1750 |
| C=C/C=N Ring Stretch | ~1600-1400 |
| C-O Stretch | ~1300 |
| O-H Bend | ~1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is another powerful application of first-principles calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. matrix-fine-chemicals.com
For this compound, the iodine substituent is expected to significantly influence the ¹³C NMR spectrum. The carbon atom directly bonded to the iodine (C4) would experience a substantial upfield shift due to the heavy-atom effect. The chemical shifts of the other ring carbons would also be altered, albeit to a lesser extent, due to the electronic effects of the iodine substituent. In the ¹H NMR spectrum, the chemical shifts of the remaining ring protons would also be affected by the substitution.
The following table presents the computationally predicted ¹³C and ¹H NMR chemical shifts for pyridine-2,6-dicarboxylic acid, providing a reference for the anticipated shifts in the 4-iodo derivative. matrix-fine-chemicals.com
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2/C6 | 149.5 | - |
| C3/C5 | 126.3 | 8.3 |
| C4 | 140.1 | 8.4 |
| Carboxyl C | 164.8 | - |
| Carboxyl H | - | ~13.0 |
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). matrix-fine-chemicals.com These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which correlate to the position and intensity of absorption bands. matrix-fine-chemicals.com
The electronic spectrum of pyridine-2,6-dicarboxylic acid is characterized by π → π* transitions within the aromatic ring. The introduction of the iodine atom at the 4-position is expected to cause a red-shift (bathochromic shift) in the absorption maxima. This is due to the extension of the conjugated system by the lone pairs of the iodine atom and the potential for new n → σ* transitions.
Predicted UV-Vis absorption maxima for pyridine-2,6-dicarboxylic acid are typically found in the UV region, and the 4-iodo substitution would likely shift these absorptions closer to or into the visible region. matrix-fine-chemicals.com
| Transition | Predicted Wavelength (nm) |
| π → π | ~270 |
| π → π | ~225 |
Emerging Research Directions and Applications in Advanced Materials Science Leveraging 4 Iodopyridine 2,6 Dicarboxylic Acid
Design and Synthesis of Chemical Probes for Biological Research
4-Substituted pyridine-2,6-dicarboxylic acid derivatives are crucial building blocks in the creation of bioactive molecules and chemical probes for biological research. oist.jp Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, enabling the study of its function within a complex biological system. scispace.comyoutube.com The pyridine-2,6-dicarboxylic acid scaffold is particularly effective for this purpose due to its ability to act as a tridentate chelating agent for various metal ions, a property that is fundamental to the mechanism of many fluorescent probes. researchgate.netnih.gov
The synthesis of probes based on this scaffold often involves modifying the core structure to include fluorophores and specific recognition elements. A novel water-soluble fluorescent probe with a Donor-π-Acceptor (D-π-A) structure incorporating a pyridine-2,6-dicarboxylic acid unit has been synthesized. researchgate.net This probe demonstrated a fluorescence quenching response in the presence of various metal cations, showing particular sensitivity to Cu²⁺ through chelation by the pyridyl nitrogen and carboxyl oxygen atoms. researchgate.net
The 4-iodo position on the pyridine (B92270) ring of 4-Iodopyridine-2,6-dicarboxylic acid is a key site for synthetic elaboration. It allows for the attachment of various functional groups through well-established organic reactions, such as Suzuki or Sonogashira coupling. This enables the straightforward incorporation of fluorophores, targeting moieties, or other reporter groups, facilitating the development of a diverse library of chemical probes. For instance, coupling a fluorescent moiety at the 4-position could lead to probes where metal binding at the dicarboxylate site modulates the fluorescence through mechanisms like Photoinduced Electron Transfer (PET).
A general approach to synthesizing such probes could involve:
Core Synthesis : Preparation of the this compound backbone.
Functionalization : Using the iodine as a reactive site to couple a pre-designed fluorophore or a linker for further modification.
Chelation Studies : Investigating the interaction of the synthesized probe with various analytes (e.g., metal ions) to characterize its selectivity and sensitivity.
This synthetic versatility makes this compound a valuable platform for creating custom-designed probes for imaging lipids, detecting specific metal ions in vivo, and other advanced biological research applications. bohrium.commdpi.com
Catalytic Applications of this compound and its Metal Complexes
The inherent structural features of this compound—a Lewis basic nitrogen atom and two Brønsted acidic carboxylic acid groups—make it and its derivatives promising candidates for catalysis.
The parent compound, pyridine-2,6-dicarboxylic acid, has been successfully employed as a bifunctional organocatalyst. It has shown high efficiency in promoting the hydrophosphonylation of aldehydes and ketones in water, a green and cost-effective approach to synthesizing α-hydroxy phosphonates. organic-chemistry.org The proposed mechanism involves the carboxylic acid groups activating the carbonyl substrate via hydrogen bonding, while the pyridine nitrogen activates the nucleophile.
This compound could offer modulated catalytic activity compared to its non-iodinated counterpart. The iodine atom is electron-withdrawing, which would increase the acidity of the carboxylic acid protons, potentially leading to enhanced activation of the electrophile. This tunability of electronic properties by substitution at the 4-position is a key strategy in designing more efficient organocatalysts.
Table 1: Organocatalytic Application of the Pyridine-2,6-dicarboxylic Acid Scaffold
| Catalyst | Reaction | Substrates | Key Features |
| Pyridine-2,6-dicarboxylic acid | Hydrophosphonylation | Aldehydes/Ketones, Trimethylphosphite | Environmentally benign (water solvent), high yields, reusable catalyst. organic-chemistry.org |
| This compound (Potential) | Hydrophosphonylation and other acid/base catalyzed reactions | Aldehydes, ketones, imines | Potentially altered reactivity due to the electronic effect of the iodine substituent. |
Pyridine-dicarboxylate ligands are widely used in coordination chemistry to create stable metal complexes. ajol.inforesearchgate.net These complexes often possess interesting catalytic properties. The O,N,O-tridentate coordination of the ligand creates a rigid and well-defined environment around the metal center, which is conducive to catalytic activity.
Complexes of zinc with ligands derived from 2,6-di(pyrazolyl)pyridine and various dicarboxylic acids have been shown to have potential catalytic activity in the oxidation of cyclohexane. rsc.org Similarly, copper(II) complexes with pyridine-2,6-dicarboxylic acid esters have been explored for their structural and catalytic potential. mdpi.com
By using this compound as a ligand, it is possible to synthesize a new family of metal-complex catalysts. The electronic properties of the metal center can be fine-tuned by the iodo-substituent on the ligand. Furthermore, the iodine atom provides a site for post-synthetic modification, allowing for the immobilization of the catalyst on a solid support or the introduction of additional functional groups to create multifunctional catalysts.
Functional Materials Design via Coordination Chemistry
The ability of this compound to act as a multidentate linker makes it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are of great interest due to their tunable structures and diverse applications in areas such as gas storage, separation, and sensing. researchgate.netnih.gov
Lanthanide-based MOFs (Ln-MOFs) are particularly noted for their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. mdpi.com A key challenge in designing luminescent lanthanide materials is the low absorption cross-section of the Ln³⁺ ions. This is often overcome by using organic ligands that can efficiently absorb light (acting as an "antenna") and transfer the energy to the lanthanide center, which then emits light at its characteristic wavelength. nih.govmdpi.com
Pyridine-dicarboxylic acid derivatives are excellent antenna ligands for sensitizing lanthanide emission. rsc.orgnih.gov The energy level of the ligand's triplet state is crucial for efficient energy transfer to the emissive state of the lanthanide ion, such as the ⁵D₀ state of Eu³⁺ (red emission) or the ⁵D₄ state of Tb³⁺ (green emission). mdpi.com
The introduction of a heavy iodine atom in this compound can significantly influence the photophysical properties of the resulting Ln-MOFs. The heavy-atom effect can promote intersystem crossing, potentially enhancing the population of the ligand's triplet state and leading to more efficient energy transfer and brighter lanthanide luminescence. By coordinating different lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺) with this ligand, it is possible to create materials with tunable emission colors. rsc.org
Table 2: Luminescence in Lanthanide Complexes with Pyridine-Dicarboxylate Ligands
| Lanthanide Ion | Ligand Type | Emission Color | Key Feature | Reference |
| Eu³⁺ | Pyrimidine-4,6-dicarboxylic acid | Red | Efficient energy transfer from the ligand's triplet state results in high quantum efficiency. | mdpi.com |
| Tb³⁺ | Pyridine-2,6-dicarboxylic acid | Green | Used in probes for detecting bacterial spores by sensing dipicolinic acid. | nih.gov |
| Sm³⁺, Eu³⁺, Tb³⁺ | 1,3,5-benzenetricarboxylic acid | Orange, Red, Green | Characteristic lanthanide emissions are observed upon UV radiation. | mdpi.com |
| Nd³⁺, Er³⁺, Yb³⁺ | Dipyrido[3,2-a:2',3'-c]phenazine | Near-Infrared (NIR) | Efficient energy transfer from the ligand to the lanthanide ion enables NIR luminescence. | nih.gov |
The design of multifunctional materials, which combine two or more properties such as luminescence, magnetism, and catalysis within a single framework, is a major goal in materials science. rsc.orgresearchgate.net The versatility of this compound makes it an ideal building block for such systems.
By combining this ligand with different metal ions, it is possible to construct coordination polymers with diverse topologies and functionalities. nih.govijcm.ir For example, a framework could be built using a luminescent lanthanide ion and a catalytically active transition metal ion, resulting in a bifunctional luminescent catalyst.
Integration into Hybrid Organic-Inorganic Materials
The compound this compound (ipydc) serves as a versatile and strategic building block in the construction of hybrid organic-inorganic materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure, combined with the presence of a pyridine ring and two carboxylic acid groups, allows for multiple coordination modes with various metal centers. researchgate.netresearchgate.net The iodine atom at the 4-position of the pyridine ring introduces the potential for halogen bonding, a significant non-covalent interaction that can direct the formation of higher-dimensional supramolecular architectures. researchgate.nettandfonline.com
Research has demonstrated the successful integration of this compound into coordination polymers through hydrothermal and other solution-based synthesis methods. bohrium.com In these structures, the deprotonated ipydc ligand typically acts as a multidentate linker, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. researchgate.net This versatile coordination behavior enables the formation of diverse structural dimensionalities, from discrete molecular complexes to one-dimensional (1D) chains and extended three-dimensional (3D) networks. tandfonline.com
For instance, the combination of this compound with metal ions like copper(II) and ancillary ligands such as 4,4'-bipyridine (B149096) has yielded a variety of hybrid materials. tandfonline.com In one case, a discrete binuclear Cu(II) complex is formed, which further self-assembles into a 3D supramolecular structure through non-covalent interactions. tandfonline.com In another, a 1D coordination polymer is generated where the ipydc ligand and the bipyridine linker propagate the chain. tandfonline.com The specific outcome of the self-assembly process is influenced by the reaction conditions. bohrium.com
The structural diversity of these materials is a direct consequence of the ligand's functionality. The ipydc ligand can act as a terminal or a bridging ligand, facilitating different coordination numbers and geometries around the metal center. researchgate.net For example, in a Cu(II) coordination polymer, the ipydc ligand was found to adopt a μ2-coordination mode, leading to the formation of a chain structure. bohrium.com The presence of the iodine atom is not merely passive; it can participate in noncovalent I⋯N halogen bonds, further influencing the crystal packing and dimensionality of the resulting hybrid material. bohrium.com
The integration of this compound into these hybrid materials is a key area of research for creating novel functional materials with tailored properties. The ability to form well-defined structures through a combination of coordination bonds and weaker interactions like halogen bonding makes it a valuable component in the field of crystal engineering and supramolecular chemistry. tandfonline.comresearchgate.net
The following tables summarize the structural features of some hybrid materials synthesized using this compound.
Table 1: Selected Hybrid Organic-Inorganic Materials Incorporating this compound
| Compound Formula | Metal Ion | Ancillary Ligand | Dimensionality | Structural Features | Reference(s) |
|---|---|---|---|---|---|
| [Cu₂(ipydc)₂(bipy)(H₂O)₂]·(H₂O)₂ | Cu(II) | 4,4'-bipyridine (bipy) | 0D (Discrete Complex) | Forms a 3D supramolecular architecture via non-covalent interactions. | tandfonline.com |
| [Cu(ipydc)(bipy)]n | Cu(II) | 4,4'-bipyridine (bipy) | 1D Coordination Polymer | Extends into a 3D supramolecular network through intermolecular interactions. | tandfonline.com |
| catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ³N,O,O′)-(μ₂-4-amino-4H-1,2,4-triazole-κ²N:N′) copper(II)] | Cu(II) | 4-amino-4H-1,2,4-triazole | 1D Coordination Polymer | The ipydc ligand acts as a tridentate building block. | researchgate.net |
| (μ₂-4,4′-bipyridine-κN:N′)-bis[diaqua-(4-iodopyridine-2,6-dicarboxylato-κO,N,O′)–cobalt(II)] | Co(II) | 4,4'-bipyridine | 1D Coordination Polymer | The ipydc ligand functions as a terminal ligand in this assembly. | researchgate.net |
Table 2: Chemical Compound Names
| Compound Name |
|---|
| 4,4'-bipyridine |
| 4-amino-4H-1,2,4-triazole |
| This compound |
| 4-imidazol-1-yl-pyridine |
| Cobalt |
| Copper |
| Iodine |
| Nitrogen |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-iodopyridine-2,6-dicarboxylic acid (ipydc) and its metal complexes?
- Methodological Answer : The synthesis of ipydc-based complexes typically involves hydrothermal or solvothermal reactions. For example, a cobalt complex was synthesized by reacting ipydc (0.1 mmol) with Co(OAc)₂·4H₂O (0.1 mmol) and 4,4′-bipyridine (0.05 mmol) in water at 343 K for 3 days, yielding 52% crystalline product . Key factors include stoichiometric ratios, pH control, and reaction temperature. The iodine substituent on the pyridine ring may influence halogen bonding and coordination geometry, requiring careful ligand design .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on analogs like pyridine-2,6-dicarboxylic acid, ipydc likely requires:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
- First Aid : Flush eyes/skin with water for 15 minutes upon exposure and seek medical attention .
Q. How is the purity of this compound verified experimentally?
- Methodological Answer : Standard techniques include:
- Elemental Analysis : Confirm C, H, N, and I content against theoretical values.
- Infrared (IR) Spectroscopy : Identify carboxylic acid (–COOH) stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- HPLC/GC-MS : Detect impurities using chromatography with UV or mass detection .
Advanced Research Questions
Q. How does the iodine substituent in ipydc influence its coordination chemistry compared to non-halogenated analogs?
- Methodological Answer : The iodine atom introduces two effects:
- Steric Hindrance : Bulky iodine may limit coordination modes (e.g., bridging vs. terminal ligand binding) .
- Halogen Bonding : The iodine can act as a halogen bond donor, stabilizing crystal structures or directing supramolecular assembly . For example, in lanthanide complexes, ipydc forms 1D–3D structures depending on auxiliary ligands (e.g., oxalic acid) . Comparative studies with pyridine-2,6-dicarboxylic acid (non-iodinated) are essential to isolate these effects.
Q. What strategies resolve contradictions in spectral data for ipydc-metal complexes (e.g., FTIR vs. X-ray crystallography)?
- Methodological Answer : Contradictions often arise from dynamic vs. static structures:
- FTIR vs. X-ray : FTIR may show averaged protonation states of –COOH groups, while X-ray provides a static snapshot. Use pH-dependent IR to map protonation equilibria .
- Thermogravimetric Analysis (TGA) : Correlate weight loss with ligand decomposition steps to validate coordination stoichiometry .
- Computational Chemistry : Density Functional Theory (DFT) simulations can model vibrational spectra and electronic transitions for direct comparison with experimental data .
Q. How can ipydc-based complexes be applied in biochemical or materials science contexts?
- Methodological Answer :
- DNA Interaction Studies : Copper(II) complexes of pyridine-2,6-dicarboxylic acid bind to DNA via intercalation or groove binding, monitored via fluorescence quenching with acridine orange . Similar methods can test ipydc complexes for therapeutic potential.
- Luminescent Materials : Terbium(III) and europium(III) complexes of related ligands exhibit strong luminescence. Synthesize ipydc-lanthanide complexes and measure emission lifetimes to assess suitability for optoelectronic devices .
- Table : Example Luminescence Data for Ln³⁺ Complexes
| Metal Ion | Lifetime (ms) | Quantum Yield | Reference |
|---|---|---|---|
| Tb³⁺ | 1.2 | 0.45 | |
| Eu³⁺ | 0.8 | 0.32 |
Q. What experimental designs optimize catalytic activity in ipydc-transition metal complexes?
- Methodological Answer :
- Catalytic Screening : Test complexes in model reactions (e.g., oxidation of alkanes) under varied conditions (temperature, solvent, oxidant).
- Kinetic Studies : Use UV-Vis or NMR to monitor reaction rates and derive turnover numbers (TONs).
- Structural Tuning : Modify ipydc with electron-withdrawing/donating groups to alter metal center redox potentials. For example, the iodine substituent may enhance electrophilicity at the metal site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
